molecular formula C3H9ClN2O B554671 2-(Methylamino)acetamide hydrochloride CAS No. 5325-64-4

2-(Methylamino)acetamide hydrochloride

Cat. No. B554671
CAS RN: 5325-64-4
M. Wt: 124.57 g/mol
InChI Key: VVIXOTCTYAILNP-UHFFFAOYSA-N
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Description

2-(Methylamino)acetamide hydrochloride , also known by its chemical formula C₄H₁₀N₂O·HCl , is a compound with the CAS number 51739-63-0 . It falls under the category of organic chemicals and is commonly used in proteomics research . The compound is a white powder with a melting point range of 222-226°C .


Synthesis Analysis

The synthesis of 2-(Methylamino)acetamide hydrochloride involves the reaction between methylamine and acetamide . The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .


Molecular Structure Analysis

The molecular formula of 2-(Methylamino)acetamide hydrochloride is C₄H₁₀N₂O·HCl , indicating that it consists of one carbon atom, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and one chlorine atom. The molecular weight is 138.6 g/mol .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, amidation, and acid-base reactions. Further investigation is needed to explore its reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as a Warning substance. It may cause skin and eye irritation. Precautions include avoiding inhalation, wearing protective gear, and handling in a well-ventilated area .

Scientific Research Applications

  • Anesthetic and Analgesic Properties : Ketamine hydrochloride, chemically related to 2-(Methylamino)acetamide, is used as a surgical anesthetic in guinea pigs (Shucard, Andrew, & Beauford, 1975). It provides profound analgesia without significant respiratory impairment (Jawaleicar, Jawalekar, & Mathur, 1972). Ketamine's unique pharmacologic properties have also been studied for its role in acute postoperative pain management (Schmid, Sandler, & Katz, 1999).

  • Synthesis and Structural Studies : Synthesis of related compounds like 2-deoxy-2-methylamino-D-galactose hydrochloride and its derivatives are crucial for understanding polysaccharides' structure and function (Gorin, 1971).

  • Drug Development and Pharmacology : Synthesis of N-(4-amino-2-butynyl)acetamide derivatives has been explored for their potential in treating overactive detrusor, demonstrating the flexibility of 2-(Methylamino)acetamide hydrochloride in drug development (Take et al., 1992). Additionally, studies on novel anilidoquinoline derivatives suggest their potential in treating Japanese encephalitis (Ghosh et al., 2008).

  • Environmental Impact and Toxicology : The metabolism of related chloroacetamide herbicides has been extensively studied to understand their environmental impact and potential toxicological effects (Coleman et al., 2000).

  • Analytical Chemistry Applications : The chemical properties and reactions of 2-(Methylamino)acetamide hydrochloride derivatives have been studied to develop better analytical techniques and understand their chemical behavior (Macháček, Hassanien, & Štěrba, 1986).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIXOTCTYAILNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551932
Record name N~2~-Methylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)acetamide hydrochloride

CAS RN

5325-64-4
Record name 5325-64-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~2~-Methylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)acetamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Elkin, AK Weight, AM Klibanov - International Journal of Pharmaceutics, 2015 - Elsevier
Aqueous solutions of DNAs, while relevant in drug delivery and as a target of therapies, are often very viscous making them difficult to use. Since less viscous solutions could enable …
Number of citations: 6 www.sciencedirect.com
M Ettaoussi, A Sabaouni, M Rami, JA Boutin… - European journal of …, 2012 - Elsevier
As part of our ongoing interest in developing new melatoninergic ligands bearing the same pharmacological profile as agomelatine, we focused our attention on this compound as a …
Number of citations: 42 www.sciencedirect.com
BH Patel, AM Mason, H Patel… - The Journal of …, 2011 - ACS Publications
The synthesis of biologically active o-aminoalkyl resorcylates and related dihydroxyisoindolinones from functionalized α-amino acids without the use of phenolic protection is described. …
Number of citations: 31 pubs.acs.org

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